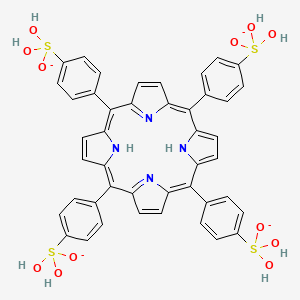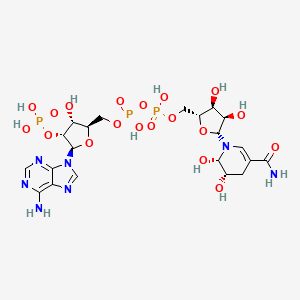
5,10,15,20-Tetrakis(4-sulpfonatophenyl)-21H,23H-porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5,10,15,20-Tétrakis(4-sulfonatophényl)-21h,23h-porphine est un dérivé de porphyrine soluble dans l’eau. Les porphyrines sont un groupe de composés organiques, connus pour leur rôle dans les systèmes biologiques, tels que l’hème et la chlorophylle. Ce composé particulier est remarquable pour ses applications en photothérapie dynamique et en optoélectronique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5,10,15,20-Tétrakis(4-sulfonatophényl)-21h,23h-porphine implique généralement la condensation du pyrrole avec des dérivés du benzaldéhyde en conditions acides. La sulfonation des groupes phényle est réalisée par réaction avec l’acide sulfurique .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais elles sont mises à l’échelle. Le processus implique un contrôle minutieux des conditions réactionnelles afin de garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions
La 5,10,15,20-Tétrakis(4-sulfonatophényl)-21h,23h-porphine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents dérivés de porphyrine.
Réduction : Les réactions de réduction peuvent modifier les propriétés électroniques du composé.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le cycle porphyrine
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers agents halogénants pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pH contrôlés .
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent diverses porphyrines substituées, qui peuvent avoir différentes propriétés électroniques et photophysiques .
Applications De Recherche Scientifique
La 5,10,15,20-Tétrakis(4-sulfonatophényl)-21h,23h-porphine a une large gamme d’applications en recherche scientifique :
Chimie : Utilisée comme catalyseur dans diverses réactions organiques.
Biologie : Étudiée pour ses interactions avec les protéines et les acides nucléiques.
Médecine : Appliquée en photothérapie dynamique pour le traitement du cancer.
Industrie : Utilisée dans le développement de dispositifs optoélectroniques et de capteurs .
Mécanisme D'action
Le mécanisme d’action de la 5,10,15,20-Tétrakis(4-sulfonatophényl)-21h,23h-porphine implique sa capacité à générer des espèces réactives de l’oxygène lors de l’activation par la lumière. Cette propriété est exploitée en photothérapie dynamique, où le composé cible les cellules cancéreuses et induit la mort cellulaire par stress oxydatif. Les cibles moléculaires comprennent diverses protéines et structures cellulaires sensibles aux dommages oxydatifs .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure de 5,10,15,20-tétrakis(4-sulfonatophényl)porphyrinato fer(III) : Un analogue de l’hème soluble dans l’eau utilisé comme piégeur de peroxynitrite.
5,10,15,20-Tétrakis(4-sulfonatophényl)porphyrine : Connue pour ses applications en photothérapie dynamique et en optoélectronique
Unicité
La 5,10,15,20-Tétrakis(4-sulfonatophényl)-21h,23h-porphine est unique en raison de sa forte solubilité dans l’eau et de sa capacité à former des agrégats stables en solution aqueuse. Cette propriété améliore son efficacité dans diverses applications, en particulier dans les domaines biologique et médical .
Propriétés
Formule moléculaire |
C44H34N4O12S4-4 |
|---|---|
Poids moléculaire |
939.0 g/mol |
Nom IUPAC |
dihydroxy-oxido-[4-[10,15,20-tris[4-[dihydroxy(oxido)-λ4-sulfanyl]phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-λ4-sulfane |
InChI |
InChI=1S/C44H38N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48-60H/p-4 |
Clé InChI |
OVPFWIRROXFHGQ-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(O)(O)[O-])C8=CC=C(C=C8)S(O)(O)[O-])C=C4)C9=CC=C(C=C9)S(O)(O)[O-])N3)S(O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol](/img/structure/B10778247.png)

![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)



![(2S)-2-[(5-Benzofuran-2-YL-thiophen-2-ylmethyl)-(2,4-dichloro-benzoyl)-amino]-3-phenyl-propionic acid](/img/structure/B10778285.png)
![[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid](/img/structure/B10778298.png)
![N-[(2R)-1-[[(E,3R)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778300.png)
![2-[(4R)-2-(aminomethyl)-5-oxo-4-[(4-oxocyclohexa-2,5-dien-1-yl)methyl]-4H-imidazol-1-yl]acetaldehyde](/img/structure/B10778305.png)
![(5R, 6S, 7S, 8S)-5-Hydroxymethyl-6,7,8-trihydroxy-tetrazolo[1,5-A]piperidine](/img/structure/B10778310.png)

![7,8-Dimethyl-2,4-dioxo-10-(2,3,4-trihydroxy-5-phosphonooxypentyl)benzo[g]pteridin-5-ium-5-sulfonate](/img/structure/B10778321.png)
![(2R)-2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-methoxyphenyl)phenyl]butanedioic acid](/img/structure/B10778322.png)
